3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
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Overview
Description
3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a heterocyclic compound that contains both furan and imidazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of furan derivatives with imidazolidine-2-one under specific conditions. One common method includes the use of chlorinating agents such as thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Furanones and Dihydrofurans: Formed through oxidation and reduction reactions.
Scientific Research Applications
3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The furan ring can also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid derivatives: These compounds share the furan moiety and exhibit similar reactivity and applications.
Furan-2-carboxylic acid derivatives: These compounds also contain the furan ring and are used in similar synthetic and medicinal applications.
Uniqueness
3-(Furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of both furan and imidazolidine moieties, which provide a combination of reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
62492-31-3 |
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Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClN2O3/c9-7(12)11-4-3-10(8(11)13)6-2-1-5-14-6/h1-2,5H,3-4H2 |
InChI Key |
LDAHIHKORWRFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=CO2)C(=O)Cl |
Origin of Product |
United States |
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